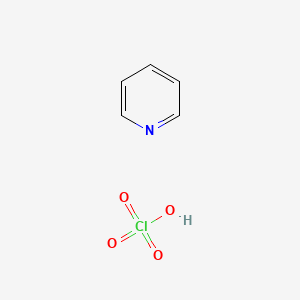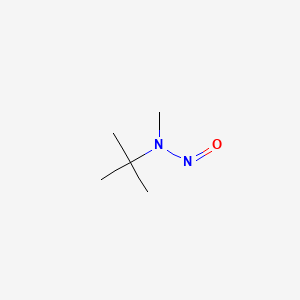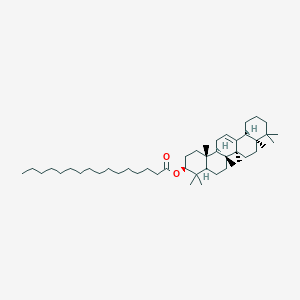
Titanium nitride
Descripción general
Descripción
Titanium nitride (TiN) is a compound of titanium and nitrogen with a formula TiN. It is known for its hardness, thermal stability, and being a ceramic material with a metallic luster, often used as a coating for various applications due to its ability to increase the durability of substrates.
Synthesis Analysis
TiN nanoparticles and nanostructures can be synthesized through various methods, including solvothermal, hydrothermal, sol-gel, laser ablation, chemical vapor deposition, and non-thermal plasma techniques. Each method offers unique advantages in terms of particle size, shape, and purity, influencing the material's final properties and applications, especially in photothermal cancer therapy due to its plasmonic properties and good biocompatibility (Ifijen & Maliki, 2023).
Molecular Structure Analysis
The molecular structure of TiN contributes significantly to its mechanical and optical properties. Its crystalline form can be manipulated through various synthesis methods, affecting its application in fields such as photothermal therapy. The structural integrity and specific morphology of TiN nanoparticles are crucial for their effectiveness in biomedical applications, particularly in cancer treatment where their plasmonic nature is exploited (Ifijen & Maliki, 2023).
Aplicaciones Científicas De Investigación
Dental Implant Applications
- Titanium Nitride Coated Implant Abutments : this compound (TiN) coatings are used on dental implant abutments to improve their clinical longevity. These coatings mask the titanium oxide surface, enhance surface characteristics, reduce early bacterial colonization and biofilm formation, and improve fibroblast cell proliferation, attachment, and adhesion. TiN coatings enhance the mechanical properties of titanium alloys, such as hardness and wear resistance, and give a yellow color when deposited on titanium alloy substrates. Clinical investigations show promising short-term outcomes with nitride-coated titanium abutments (Rafaeldel Castillo et al., 2021).
Energy Applications
Photocatalytic Hydrogen Evolution with TiO2–TiN Composites : TiN, in combination with titanium dioxide (TiO2), has been investigated for photocatalytic hydrogen evolution via methanol reformation. This synergy between TiO2 and TiN demonstrates enhanced photocatalytic activity, especially under UV light, making it a promising material for energy applications (Clatworthy et al., 2019).
Applications in Fuel Cells : Titanium nitrides are explored as active materials in fuel cell electrodes due to their high melting points, hardness, wear resistance, high electrical conductivity, and chemical stability. They are used in various applications such as sensors, electrodeposition, and oxidation reactions, demonstrating their versatility in energy-related fields (Jihong et al., 2019).
Environmental Applications
- Degradation of Organic Pollutants in Water : Titanium dioxide and graphitic carbon nitride–based nanocomposites, including TiN, are effective in water purification. They are used for the degradation of organic contaminants due to their unique properties like UV absorptivity and photocatalysis (Ratshiedana et al., 2021).
Biomedical Applications
- Cancer Theranostics : Titanium-based nanomaterials, including this compound, are used in biomedicine for cancer theranostics. They serve in drug delivery systems, photothermal therapy, photodynamic therapy, and sonodynamic therapy. Ti-based nanomaterials have shown significant improvement in therapeutic efficiency and reduced side effects compared to single therapies (Wang et al., 2020).
Energy Storage
- Synthesis for Lithium-Ion Storage : TiN is gaining interest as an anode material for electrochemical energy storage systems. Innovations in synthesizing TiN nanostructures, such as using Mg-assisted nitriding, have improved its application in lithium-ion batteries (Shi et al., 2018).
Optical Applications
- Plasmonic and Metamaterial Applications : TiN nanolayers show tunable optical dispersion, from metallic to dielectric behavior, making them suitable for plasmonics and metamaterial applications across visible and near-infrared frequencies (Britton et al., 2019).
Mecanismo De Acción
Target of Action:
Titanium nitride primarily targets surface properties when used as a coating. It is commonly applied via physical vapor deposition (PVD) on various materials, including titanium alloys, steel, carbide, and aluminum components. The goal is to enhance the substrate’s surface hardness, wear resistance, and protection against corrosion .
Mode of Action:
The interaction between TiN and its targets involves a stepwise process. When deposited as a thin coating, TiN forms a crystal structure similar to sodium chloride (NaCl). It undergoes oxidation at around 800°C in a normal atmosphere. The compound is chemically stable at room temperature but can be slowly attacked by concentrated acid solutions with rising temperatures .
Biochemical Pathways:
While TiN doesn’t directly engage in biochemical pathways within living organisms, its impact lies in its physical properties. By hardening and protecting surfaces, it contributes to the longevity and functionality of cutting tools, medical implants, and other components. The downstream effects include improved wear resistance and reduced friction .
Pharmacokinetics:
TiN is not ingested or metabolized like traditional pharmaceuticals. Instead, its pharmacokinetics relate to its coating properties. The compound’s ADME (absorption, distribution, metabolism, and excretion) properties are relevant in terms of its application and durability. These properties differ significantly from those of orally administered drugs .
Result of Action:
The molecular and cellular effects of TiN are indirect but impactful. When applied to cutting surfaces, it reduces wear and extends the lifespan of tools. In medical implants, TiN’s non-toxic, corrosion-resistant exterior ensures biocompatibility and long-term stability within the body .
Action Environment:
Environmental factors play a crucial role in TiN’s efficacy and stability. For instance:
Direcciones Futuras
The surface-dependent properties of TiN open a new window through which to explore its electrochemical performance by varying different parameters such as surface area, porosity, morphology, the density of materials, and crystal structures . The presence of different dislocation types and their effects on chemical bonding should be considered in the design and interpretations of nanoscale and macroscopic properties of TiN .
Propiedades
IUPAC Name |
azanylidynetitanium | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/N.Ti | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NRTOMJZYCJJWKI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
N#[Ti] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
TiN, NTi | |
| Record name | Titanium nitride | |
| Source | Wikipedia | |
| URL | https://en.wikipedia.org/wiki/Titanium_nitride | |
| Description | Chemical information link to Wikipedia. | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID8067109 | |
| Record name | Titanium nitride (TiN) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8067109 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
61.874 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Golden-yellow solid; [Merck Index] Yellow powder; [Alfa Aesar MSDS] | |
| Record name | Titanium nitride | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/18049 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
CAS RN |
11116-16-8, 25583-20-4 | |
| Record name | Titanium nitride | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=11116-16-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Titanium mononitride | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=25583-20-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Titanium nitride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0025583204 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Titanium nitride (TiN) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Titanium nitride (TiN) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8067109 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Titanium nitride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.031.219 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | Titanium nitride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.042.819 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details








Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-Naphthalenol, 5,6,7,8-tetrahydro-6-[propyl[2-(2-thienyl)ethyl]amino]-](/img/structure/B1215112.png)
![2(1H)-Pyrimidinone,5-[3-[(1S,2S,4R)-bicyclo[2.2.1]hept-2-yloxy]-4-methoxyphenyl]tetrahydro-](/img/structure/B1215113.png)


![1-Phenyl-3-[3-(1-phenylpropan-2-yl)oxadiazol-3-ium-5-yl]urea](/img/structure/B1215120.png)




![(2S,5S,8S,9R,17R,21S,24R,27S)-5-hydroxy-2,9,26-trimethyl-3,19,23,28-tetraoxaoctacyclo[16.9.1.118,27.01,5.02,24.08,17.09,14.021,26]nonacosa-11,14-diene-4,10,22,29-tetrone](/img/structure/B1215128.png)
![3,7,7,11,16,20,20-Heptamethylpentacyclo[13.8.0.03,12.06,11.016,21]tricos-1(23)-ene-8,19-diol](/img/structure/B1215130.png)

![11-Hydroxy-17-(1-hydroxy-1,5-dimethyl-hex-4-enyl)-4,4,8,10,14-pentamethyl-hexadecahydro-cyclopenta[a]phenanthren-3-one](/img/structure/B1215132.png)
![N-[2-(cyclohexylamino)-1-(2-furanyl)-2-oxoethyl]-N-(2-furanylmethyl)-2-furancarboxamide](/img/structure/B1215135.png)